molecular formula C19H13Cl2N3O2S B2789320 (Z)-2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-10-2

(Z)-2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2789320
CAS No.: 786678-10-2
M. Wt: 418.29
InChI Key: BSBIPHRAZYTOQJ-RGEXLXHISA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its mechanism of action involves competitive inhibition at the ATP-binding site of GSK-3β, demonstrating high selectivity and potency . This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the pathogenesis of neurodegenerative diseases. Research applications include the study of tau protein hyperphosphorylation, a key event in the formation of neurofibrillary tangles, which is a hallmark pathology of Alzheimer's disease and other tauopathies . By selectively inhibiting GSK-3β, this compound helps researchers elucidate the kinase's contribution to apoptotic signaling, neuroinflammation, and synaptic plasticity. Its value extends to in vitro and in vivo models where it is used to probe Wnt/β-catenin signaling pathways and assess potential therapeutic strategies aimed at modulating GSK-3β activity for neuroprotection and cognitive enhancement.

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-12-5-7-13(8-6-12)24-18(26)16(9-11-3-1-2-4-15(11)21)27-19(24)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBIPHRAZYTOQJ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, cyano group, and multiple aromatic substituents, which may contribute to its biological activity. The presence of chlorine atoms in the structure is significant, as halogenated compounds often exhibit enhanced biological properties.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that compounds with similar structures have shown promising anticancer effects. For instance, derivatives containing the thiazolidine moiety have been reported to inhibit cancer cell proliferation in various models, particularly glioblastoma cells .
    • A recent study highlighted that compounds with similar thiazolidine structures exhibited significant activity against glioma cell lines, suggesting that this compound may also possess anticancer properties .
  • Enzyme Inhibition :
    • Compounds with thiazolidine derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of thiazolidine derivatives, it was found that specific compounds showed low micromolar activity against AKT2/PKBβ, a kinase involved in cancer progression. The compound demonstrated an IC50 value of approximately 12 μM against AKT1 and 14 μM against AKT2, indicating its potential as a targeted therapy for gliomas .

Case Study 2: Enzyme Inhibition

Another study synthesized various thiazolidine derivatives and assessed their inhibitory effects on AChE and urease. The results showed that certain derivatives exhibited strong inhibitory activity against these enzymes, with IC50 values ranging from 0.63 μM to 2.14 μM for AChE inhibition . This suggests that this compound could be explored further for its therapeutic applications in neurodegenerative diseases and bacterial infections.

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
Compound 4jAKT2 Inhibition12
Compound 7lAChE Inhibition0.63
Compound 7mUrease Inhibition0.63

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Cyanoacetamide vs. Hydrazone: The cyano group introduces stronger polarization than hydrazone linkages, affecting solubility and binding kinetics .

Electronic Properties and Reactivity

Substituents critically influence electronic parameters such as absolute hardness (η) and electronegativity (χ) :

  • Chlorine Substituents: The dual Cl atoms lower electron density at the thiazolidinone core, increasing η (hardness) and reducing softness. This may reduce nucleophilic attack susceptibility compared to methyl-substituted analogs .
  • Cyano Group: The C≡N group further elevates χ (electronegativity), enhancing dipole moments and polarity. This contrasts with methoxy or hydroxyl groups, which donate electrons via resonance .

Key Differences :

  • The target compound’s synthesis likely requires precise control of Z-configuration at the thiazolidinone double bond, necessitating optimized catalysts or reaction conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (Z)-2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide, and what reaction conditions require optimization?

  • The synthesis typically involves forming the thiazolidinone core via cyclization of a thiourea intermediate with α-haloketones or via condensation of substituted benzyl halides with cyanoacetamide derivatives. Critical steps include optimizing solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Purification via column chromatography or recrystallization is essential to isolate the Z-isomer due to geometric isomerism .

Q. How are spectroscopic and crystallographic techniques applied to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the thiazolidinone ring (C=O at ~170 ppm), cyano group (~110 ppm), and chlorophenyl substituents. NOESY can confirm the Z-configuration by spatial proximity of the 2-chlorobenzyl and 4-chlorophenyl groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 383.85) and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds stabilizing the Z-isomer) .

Q. What in vitro assays are used to evaluate its biological activity, and how are false positives mitigated?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, with controls (e.g., DMSO solubility ≤1% to avoid solvent toxicity).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation. Counter-screening on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Molecular Docking (AutoDock) : Simulate binding to targets like PPAR-γ or bacterial enoyl-ACP reductase. Compare docking scores with experimental IC50 values to validate target engagement.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (Multiwfn) to identify nucleophilic/electrophilic regions influencing reactivity. Correlate HOMO-LUMO gaps with redox-mediated cytotoxicity .

Q. What strategies address challenges in establishing structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Introduce substituents at the 4-oxo position (e.g., methyl, bromo) and compare bioactivity.
  • 3D-QSAR Models : Use CoMFA/CoMSIA to map steric/electronic fields against activity data. Validate models with leave-one-out cross-validation (q² > 0.5) .

Q. How do non-covalent interactions (e.g., halogen bonding) influence its mechanism of action?

  • NCI Analysis (Multiwfn) : Visualize weak interactions (e.g., C–Cl⋯π contacts) in crystal structures. These interactions stabilize ligand-target complexes, as seen in PPAR-γ agonism studies .

Q. What experimental and computational approaches reconcile discrepancies in thermal stability data?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. Pair with DSC to identify polymorphic transitions.
  • Molecular Dynamics Simulations : Simulate thermal fluctuations to predict degradation pathways (e.g., thiazolidinone ring cleavage at >200°C) .

Key Methodological Insights

  • Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å) to resolve geometric isomerism. Twinning or disorder in the thiazolidinone ring may necessitate using the TWIN/BASF commands .
  • Docking Flexibility : AutoDock4’s side-chain flexibility mode improves accuracy for targets with induced-fit binding (e.g., kinase active sites) .
  • Synthetic Scalability : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility for multi-step syntheses .

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